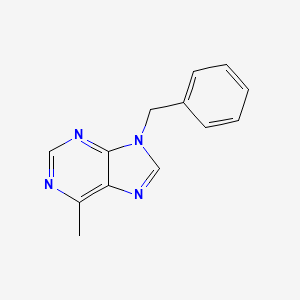
Methyl 2-ethyldecahydroisoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etildecahidroisoquinolina-5-carboxilato de metilo es un compuesto químico que pertenece a la clase de los derivados de isoquinolina. Los derivados de isoquinolina son conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos como la química medicinal, la síntesis orgánica y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Etildecahidroisoquinolina-5-carboxilato de metilo generalmente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de un benzaldehído sustituido con una amina, seguida de pasos de ciclación y esterificación. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y temperaturas controladas para obtener el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción del 2-Etildecahidroisoquinolina-5-carboxilato de metilo puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Etildecahidroisoquinolina-5-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio, el borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los ácidos y las bases a menudo se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-Etildecahidroisoquinolina-5-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y productos naturales.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades y afecciones.
Industria: Utilizado en el desarrollo de nuevos materiales, catalizadores y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-Etildecahidroisoquinolina-5-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El 2-Etildecahidroisoquinolina-5-carboxilato de metilo se puede comparar con otros derivados de isoquinolina, como:
6-Amino-4-isobutoxi-1H-indol-2-carboxilato de metilo: Conocido por su actividad antiviral.
6-Amino-4-isobutoxi-1H-indol-2-carboxilato de metilo: Exhibe actividad inhibitoria contra la influenza A.
La singularidad del 2-Etildecahidroisoquinolina-5-carboxilato de metilo radica en su estructura específica y las actividades biológicas y aplicaciones resultantes.
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
methyl 2-ethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-5-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-3-14-8-7-11-10(9-14)5-4-6-12(11)13(15)16-2/h10-12H,3-9H2,1-2H3 |
Clave InChI |
ULPTVDUQBTYMEY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2C(C1)CCCC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)





![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
